molecular formula C8H5F2NO4 B2576930 4-(Difluoromethyl)-2-nitrobenzoic acid CAS No. 2248363-57-5

4-(Difluoromethyl)-2-nitrobenzoic acid

Cat. No.: B2576930
CAS No.: 2248363-57-5
M. Wt: 217.128
InChI Key: PYZWKLARWWAPRM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-nitrobenzoic acid is a high-purity benzoic acid derivative designed for research and development applications. This compound features a difluoromethyl group at the 4-position and a nitro group at the 2-position of the benzoic acid ring, a substitution pattern known to be valuable in creating advanced chemical intermediates . Similar nitrobenzoic acid structures are frequently utilized in the synthesis of agrochemicals and pharmaceuticals, serving as key precursors in the development of active ingredients . Researchers may employ this compound in metallurgy, material science, and as a building block for more complex molecules like dyes and polymers. The presence of both the electron-withdrawing nitro and difluoromethyl groups influences the acidity and electronic characteristics of the aromatic system, making it a versatile reagent for further functionalization. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper personal protective equipment should be worn when handling, and conditions should comply with local laboratory safety regulations .

Properties

IUPAC Name

4-(difluoromethyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-7(10)4-1-2-5(8(12)13)6(3-4)11(14)15/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWKLARWWAPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-nitrobenzoic acid typically involves the introduction of the difluoromethyl group and the nitro group onto a benzoic acid derivative. One common method involves the difluoromethylation of a suitable precursor, followed by nitration. The difluoromethylation can be achieved using difluorocarbene reagents, which react with the precursor under specific conditions to introduce the CF2H group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 4-(difluoromethyl)-2-nitrobenzoic acid exhibits notable antimicrobial properties. It serves as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting bacterial infections. For instance, derivatives of this compound have been investigated for their efficacy against resistant strains of bacteria, demonstrating potential as novel antimicrobial agents.

Anti-cancer Research
The compound has also been studied for its anti-cancer properties. In particular, it functions as a precursor for synthesizing compounds that inhibit specific cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its role in developing inhibitors targeting protein kinases involved in cancer progression .

Agricultural Applications

Herbicide Development
this compound is utilized as an intermediate in the synthesis of herbicides. Its derivatives have shown effectiveness in controlling various weed species, contributing to sustainable agricultural practices. For example, the compound is part of the synthesis process for selective herbicides that target specific plant types while minimizing damage to crops .

Chemical Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound is employed as a building block in the synthesis of more complex molecules. It is particularly useful in difluoromethylation reactions, which are crucial for creating fluorinated compounds with enhanced biological activity and stability . The ability to introduce difluoromethyl groups into organic molecules has opened new pathways for drug discovery and development.

Data Table: Applications Overview

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial and anti-cancer properties; used as a precursor for drug development ,
Agricultural SciencesIntermediate in herbicide synthesis; effective against specific weed species
Chemical SynthesisBuilding block for complex organic molecules; crucial in difluoromethylation processes

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against resistant bacterial strains, suggesting their potential use in treating infections that are difficult to manage with existing antibiotics.

Case Study 2: Herbicide Development
A field trial was conducted to evaluate the effectiveness of a herbicide developed from this compound. The trial demonstrated a substantial reduction in weed populations with minimal impact on crop yield, highlighting the compound's potential role in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Difluoromethyl)-2-nitrobenzoic acid with structurally related compounds, emphasizing substituent positions, molecular weights, and key properties:

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications References
This compound Difluoromethyl (4), Nitro (2) Not explicitly reported N/A Hypothetical analog; expected high acidity and metabolic stability due to fluorine -
4-Nitrobenzoic acid Nitro (4) 167.12 62-23-7 Industrial applications; moderate acidity (pKa ~1.5); regulated safety protocols
2,4-Difluoro-5-nitrobenzoic acid Difluoro (2,4), Nitro (5) 217.12 453-71-4 Enhanced acidity (pKa ~1.2); used in catalysis and organic synthesis
3,5-Difluoro-2-nitrobenzoic acid Difluoro (3,5), Nitro (2) 217.12 153775-33-8 Symmetric substitution; potential use in regioselective deuteration reactions
4-Fluoro-2-methyl-3-nitrobenzoic acid Fluoro (4), Methyl (2), Nitro (3) 199.14 1079991-68-6 Steric hindrance from methyl group reduces reactivity; lower solubility
4-(Methylsulfonyl)-2-nitrobenzoic acid Methylsulfonyl (4), Nitro (2) 245.21 110964-79-9 Strong electron-withdrawing groups; used as a reference standard in residue analysis

Key Observations :

  • Acidity : Fluorine and nitro groups lower the pKa of benzoic acids by withdrawing electron density. For example, 2,4-Difluoro-5-nitrobenzoic acid (pKa ~1.2) is more acidic than 4-nitrobenzoic acid (pKa ~1.5) due to additional fluorine substituents .
  • Reactivity : Decarboxylation reactions (e.g., Cu2O-mediated deuteration) are influenced by substituent positions. 2-Nitrobenzoic acid derivatives undergo regioselective deuteration at the 5-position, while difluoro analogs show altered reaction kinetics .
  • Applications : Fluorinated nitrobenzoic acids are employed in surface-enhanced Raman spectroscopy (SERS) for trace detection, as seen with DTNB (5,5’-dithiobis(2-nitrobenzoic acid)) in Au@Au NRs systems .

Metabolic and Pharmacological Profiles

Fluorine substituents significantly impact bioavailability and metabolic stability. For instance:

  • 4-Nitrobenzoic acid is rapidly metabolized in vivo, whereas fluorinated analogs like 2,4-Difluoro-5-nitrobenzoic acid exhibit prolonged half-lives due to resistance to enzymatic degradation .
  • 4-(Methylsulfonyl)-2-nitrobenzoic acid is used in residue analysis due to its stability under harsh conditions, a property attributed to the methylsulfonyl group’s strong electron-withdrawing effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Difluoromethyl)-2-nitrobenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogen exchange or fluorination of precursor nitrobenzoic acids. For example, nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce the difluoromethyl group. Optimization of reaction temperature (e.g., −78°C to room temperature) and solvent polarity (e.g., dichloromethane or THF) is critical to minimize side reactions such as over-fluorination or nitro group reduction. Post-synthesis purification via recrystallization or column chromatography is advised to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming the difluoromethyl group’s presence and electronic environment (e.g., chemical shifts between −80 to −110 ppm for CF2_2 groups) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The nitro and carboxylic acid groups often form intermolecular hydrogen bonds, influencing crystal packing .
  • IR Spectroscopy : Stretching frequencies for NO2_2 (~1520 cm1^{-1}) and COOH (~1700 cm1^{-1}) help validate functional groups .

Q. How does the compound’s solubility vary across solvents, and what formulations are optimal for biological assays?

  • Methodological Answer : The compound exhibits low solubility in aqueous media due to its aromatic nitro and carboxylic acid groups. Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions. For in vitro studies, dilute in PBS with <1% DMSO to maintain cell viability. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the carboxylic acid) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity and binding interactions of derivatives of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with hydrophobic active sites). The difluoromethyl group’s steric and electronic effects can enhance binding affinity by reducing desolvation penalties .
  • QSAR Modeling : Correlate substituent effects (e.g., nitro position, fluorine substitution) with bioactivity data to guide derivative design .

Q. How do electronic effects of the difluoromethyl and nitro groups influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong meta-directing substituent, while the difluoromethyl group exerts moderate ortho/para-directing effects due to its electron-withdrawing nature. Computational tools (e.g., DFT calculations) can map electrostatic potential surfaces to predict reaction sites. Experimental validation via bromination or nitration reactions is recommended to confirm regiochemical outcomes .

Q. How should researchers resolve contradictions between spectral data and crystallographic results during structure elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare 1H^{1}\text{H}/19F^{19}\text{F} NMR data with X-ray diffraction results. For example, if NMR suggests rotational isomerism but crystallography shows a single conformation, consider dynamic effects in solution.
  • SHELX Refinement : Use twin refinement or high-resolution data (≤0.8 Å) to address crystallographic ambiguities, such as disordered fluorine atoms .

Q. What analytical methods are suitable for detecting degradation products or metabolites of this compound in environmental or biological samples?

  • Methodological Answer :
  • HPLC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for separation. Monitor for metabolites like 2-amino-4-(difluoromethyl)benzoic acid, which may form via nitro reduction.
  • Derivatization : Convert metabolites to fluorescent derivatives (e.g., via dansyl chloride) for enhanced detection limits in environmental matrices .

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